Desmethyl Telmisartan
Übersicht
Beschreibung
Desmethyl Telmisartan is a degradation product of Telmisartan, which is an anti-hypertensive drug used to manage high blood pressure. Telmisartan itself is known to be labile under certain stress conditions, particularly under photo-acidic conditions, where it forms a single degradation product. This degradation product has been identified and characterized through various analytical techniques, revealing insights into its structure and potential implications for drug stability and efficacy .
Synthesis Analysis
The synthesis of Desmethyl Telmisartan is not directly described in the provided papers. However, the characterization of the degradation product formed from Telmisartan under photo-acidic conditions suggests that the synthesis involves the drug being exposed to light in an acidic environment. The identification of this compound was achieved using advanced analytical methods such as LC-MS/TOF and LC-NMR, which helped in establishing the complete mass fragmentation pathway of the original drug and the structure of the degradation product .
Molecular Structure Analysis
The molecular structure of the degradation product, which is presumed to be Desmethyl Telmisartan, was tentatively assigned based on LC-MS/TOF and on-line H/D exchange mass studies. The structure was identified as 3-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)-6H-benzo[c]chromen-6-one. This structure was further verified through proton LC-NMR experiments, confirming the identity of the degradation product .
Chemical Reactions Analysis
The chemical reactions leading to the formation of Desmethyl Telmisartan involve the photolytic degradation of Telmisartan. The drug demonstrates stability under various conditions except when exposed to light in an acidic environment, which triggers the degradation process. The exact chemical reactions and pathways have been elucidated using a combination of liquid chromatography and mass spectrometry techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of Desmethyl Telmisartan are not explicitly detailed in the provided papers. However, the properties of Telmisartan, from which the degradation product is derived, are known to be affected by environmental stressors such as light, temperature, and pH. The stability of Telmisartan under these conditions is crucial for its therapeutic efficacy and safety. The degradation product's properties, such as solubility, stability, and reactivity, would be important for understanding its behavior in pharmaceutical formulations and its potential impact on drug performance .
Relevant Case Studies
While the provided papers do not include case studies on Desmethyl Telmisartan, they do mention the use of Telmisartan in a therapeutic context. For instance, Telmisartan has been shown to have protective effects in diabetic rats with indomethacin-induced gastric ulceration. The drug was found to significantly reduce hyperglycemia, hypoinsulinemia, and various markers of gastric damage and inflammation, suggesting its potential as a therapeutic option to reduce the risk of gastric ulceration in type 2 diabetic patients . This highlights the importance of understanding the degradation products of Telmisartan, such as Desmethyl Telmisartan, as they could influence the drug's safety and effectiveness.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Protection
Desmethyl Telmisartan, primarily known for its antihypertensive properties, has been found to offer cardiovascular protection. This protection extends beyond blood pressure control. Telmisartan has shown to reduce left ventricular hypertrophy, arterial stiffness, and the recurrence of atrial fibrillation. It also offers renoprotection and confers cardiovascular protective effects similar to those of ramipril, but with better tolerability, as demonstrated in the ONTARGET trial. This trial included patients with controlled blood pressure at baseline, indicating telmisartan's benefits even in patients without the primary need for blood pressure management (Destro et al., 2011).
Metabolic Benefits
Telmisartan has shown to positively impact metabolic parameters. It improves insulin sensitivity and possesses pleiotropic effects on lipid and glucose metabolism. The drug has been identified as a partial agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), which is established as a target in the treatment of insulin resistance, diabetes, and metabolic syndrome. This unique property of telmisartan, not shared by other angiotensin II receptor blockers, provides new opportunities for managing hypertension, diabetes, and metabolic syndrome (Takagi & Umemoto, 2012).
Renal Benefits
Telmisartan offers renal benefits at all stages of renal dysfunction, particularly in patients with type 2 diabetes. It improves endothelial function in patients with normoalbuminuria, delays the progression to overt nephropathy in patients with microalbuminuria, and reduces proteinuria in patients with macroalbuminuria. The effectiveness of telmisartan in this context is comparable to angiotensin-converting enzyme inhibitors, but with greater tolerability. It has also shown efficacy in reducing protein excretion in diabetic nephropathy, suggesting its potential as a first-line therapy for managing this condition (Schmieder et al., 2011).
Anti-Inflammatory Effects
Telmisartan therapy may reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are pro-inflammatory cytokines associated with various chronic diseases, including cardiovascular diseases and metabolic syndrome. These anti-inflammatory effects are likely due to telmisartan's partial agonist activity at PPAR-γ, supporting its role in managing conditions with an inflammatory component (Takagi et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXIPRPTFMJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579024 | |
Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Telmisartan | |
CAS RN |
144701-81-5 | |
Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.